![molecular formula C15H18ClNO2 B1300347 2-Chloro-1-(6-methoxy-2,2,4-trimethyl-2H-quinolin-1-yl)-ethanone CAS No. 375833-63-9](/img/structure/B1300347.png)
2-Chloro-1-(6-methoxy-2,2,4-trimethyl-2H-quinolin-1-yl)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-1-(6-methoxy-2,2,4-trimethyl-2H-quinolin-1-yl)-ethanone, also known as CMTQ, is a synthetic compound that has been used in a variety of scientific research applications. CMTQ has been found to have a wide range of biochemical and physiological effects, and is used in laboratory experiments to study the effects of various drugs and other compounds. CMTQ is a versatile compound that can be used to study the effects of drugs on the human body, as well as to identify and characterize new compounds.
Scientific Research Applications
Synthesis of Quinoline Derivatives
Quinoline derivatives are synthesized for various purposes, including the development of pharmaceuticals and materials with unique properties. The facile synthesis of alkyl and aryl substituted dibenzo[b,g][1,8]naphthyridin-5-ones involves reactions of dichloroquinolines with o-aminoacetophenone, showcasing a method that could potentially apply to the synthesis of compounds related to 2-Chloro-1-(6-methoxy-2,2,4-trimethyl-2H-quinolin-1-yl)-ethanone (Manoj & Prasad, 2010).
Catalytic Behavior and Reactivity
The synthesis and characterization of iron and cobalt dichloride bearing 2-quinoxalinyl-6-iminopyridines demonstrate the catalytic potential of quinoline derivatives in reactions such as ethylene oligomerization and polymerization (Sun et al., 2007). This suggests the utility of quinoline derivatives, including 2-Chloro-1-(6-methoxy-2,2,4-trimethyl-2H-quinolin-1-yl)-ethanone, in catalysis and materials science.
Antiproliferative Activities
Quinoline derivatives are explored for their antiproliferative activities against various cancer cell lines. A study on 4‐anilinofuro[2,3‐b]quinolines evaluated their antiproliferative activities, indicating the potential of quinoline compounds in cancer research (Chen et al., 2008).
O-alkylation in Organic Synthesis
Regioselective O-alkylation demonstrates the synthetic utility of quinoline derivatives in constructing complex organic molecules, which could relate to the synthesis and functionalization of 2-Chloro-1-(6-methoxy-2,2,4-trimethyl-2H-quinolin-1-yl)-ethanone (Gund et al., 2012).
Antimicrobial and Anticancer Properties
The exploration of quinoline derivatives for antimicrobial and anticancer properties showcases the potential biomedical applications of compounds like 2-Chloro-1-(6-methoxy-2,2,4-trimethyl-2H-quinolin-1-yl)-ethanone. Studies indicate significant activity against various pathogens and cancer cell lines, suggesting a pathway for the development of new therapeutic agents (Khunt et al., 2002).
properties
IUPAC Name |
2-chloro-1-(6-methoxy-2,2,4-trimethylquinolin-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2/c1-10-8-15(2,3)17(14(18)9-16)13-6-5-11(19-4)7-12(10)13/h5-8H,9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTJRUYYFVKOAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)CCl)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355442 |
Source
|
Record name | 2-Chloro-1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(6-methoxy-2,2,4-trimethyl-2H-quinolin-1-yl)-ethanone | |
CAS RN |
375833-63-9 |
Source
|
Record name | 2-Chloro-1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.